Pabularinone
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Overview
Description
Isoheraclenin is a naturally occurring furocoumarin compound found in various plants, particularly in the roots of Heracleum candicans. It is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and photosensitizing properties .
Preparation Methods
Isoheraclenin can be isolated from plant sources such as Heracleum candicans. The extraction process typically involves the use of solvents like toluene and ethyl acetate in a specific ratio (7:3) for thin-layer chromatography (TLC) separation
Chemical Reactions Analysis
Isoheraclenin undergoes various chemical reactions, including:
Oxidation: Isoheraclenin can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the furocoumarin structure, leading to the formation of different products.
Substitution: Isoheraclenin can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoheraclenin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isoheraclenin involves its interaction with cellular components, leading to various biological effects. It is known to exhibit photosensitizing activity, which involves the absorption of light and the subsequent generation of reactive oxygen species that can damage cellular components. Isoheraclenin also has anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory pathways .
Comparison with Similar Compounds
Isoheraclenin is structurally similar to other furocoumarins such as heraclenin, psoralen, and bergapten. it is unique in its specific biological activities and the conditions under which it is most effective. For example:
Properties
CAS No. |
4889-31-0 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-14-11(5-6-19-14)7-10-3-4-13(18)21-15(10)16/h3-7,9H,8H2,1-2H3 |
InChI Key |
SVPDNNKLQWHTPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
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